1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two iodine atoms, a methoxy group, and a hexyloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,4-dimethoxybenzene.
Iodination: The benzene derivative undergoes iodination using iodine and an oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atoms at the desired positions.
Alkylation: The iodinated intermediate is then subjected to alkylation with hexyl bromide in the presence of a base such as potassium carbonate to introduce the hexyloxy group.
Methoxylation: Finally, the compound is methoxylated using a methoxy donor like dimethyl sulfate or methyl iodide to obtain the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy and hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms, yielding a deiodinated product using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties, by modifying its structure to enhance its efficacy.
Chemical Sensors: The compound is used in the design of chemical sensors for detecting specific analytes due to its ability to undergo selective chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of iodine atoms and ether groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene can be compared with similar compounds such as:
1-(Hexyloxy)-2,5-dibromo-4-methoxybenzene: This compound has bromine atoms instead of iodine, resulting in different reactivity and biological activity.
1-(Hexyloxy)-2,5-dichloro-4-methoxybenzene: The presence of chlorine atoms makes this compound less reactive compared to its iodine counterpart.
1-(Hexyloxy)-2,5-difluoro-4-methoxybenzene: Fluorine atoms impart unique electronic properties, making this compound useful in different applications.
The uniqueness of this compound lies in its combination of iodine atoms and ether groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-hexoxy-2,5-diiodo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18I2O2/c1-3-4-5-6-7-17-13-9-10(14)12(16-2)8-11(13)15/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSUOELMGVTPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)I)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30781335 |
Source
|
Record name | 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30781335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205884-48-6 |
Source
|
Record name | 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30781335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.